molecular formula C22H19N3O3S B2668141 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide CAS No. 900005-56-3

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Cat. No.: B2668141
CAS No.: 900005-56-3
M. Wt: 405.47
InChI Key: YACKAAJGLWSTCL-UHFFFAOYSA-N
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Description

Introduction to 4-Methoxy-N-(6-Methoxybenzo[d]thiazol-2-yl)-N-(Pyridin-2-ylmethyl)Benzamide

This compound belongs to the benzothiazole-pyridine hybrid class, characterized by a benzamide backbone fused with a benzothiazole ring and a pyridylmethyl group. The compound’s structure includes two methoxy groups at positions 4 and 6 of the benzothiazole and benzene rings, respectively, which are critical for modulating electronic properties and solubility. The pyridin-2-ylmethyl moiety introduces nitrogen-based coordination potential, enhancing interactions with enzymatic active sites.

Historical Context of Benzothiazole-Pyridine Hybrid Compounds in Medicinal Chemistry

Benzothiazole derivatives have been integral to medicinal chemistry since the 20th century, with early applications as antimicrobial agents. The fusion of benzothiazole with pyridine rings emerged in the 2010s to address limitations in bioavailability and target specificity. For instance, 8h , a trifluoromethyl-substituted benzothiazolyl-pyridine hybrid, demonstrated 93% inhibition of H5N1 avian influenza at 0.5 μmol/μL and anti-SARS-CoV-2 activity (IC~50~ = 3.669 μM). Such hybrids leverage the benzothiazole’s planar aromaticity for DNA intercalation and the pyridine’s hydrogen-bonding capacity for protease inhibition.

Key milestones include:

  • 2014 : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed IC~50~ values of 5.04–13 μM against colorectal (Colo205) and breast (MCF7) cancer cells.
  • 2020 : Pyridine-based benzothiazoles incorporating sulfonamide moieties exhibited dual antiviral (HSV-1, IC~50~ = 4.48 μg/mL) and antimicrobial activity against Klebsiella pneumoniae.
  • 2023 : Fluorinated benzothiazolyl-pyridine hybrids achieved CoV-3CL protease inhibition (IC~50~ = 240.6 μg/mL), surpassing lopinavir in SARS-CoV-2 targeting.

These advancements underscore the role of hybridization in overcoming resistance mechanisms and improving pharmacological profiles.

Rationale for Structural Design: Dual Methoxy Substitution and Pyridylmethyl Coordination

The structural design of this compound reflects deliberate optimization of electronic and steric properties:

Dual Methoxy Substitution
  • Electronic Modulation : Methoxy groups at positions 4 and 6 donate electron density via resonance, stabilizing charge-transfer interactions with target proteins. For example, 6-methoxybenzothiazole derivatives exhibited enhanced antiproliferative activity (IC~50~ = 10.24 μg/mL against Hsp90α) compared to non-substituted analogs.
  • Solubility Enhancement : Methoxy groups increase hydrophilicity, improving aqueous solubility by 40–60% compared to methyl or halogen substituents, as observed in SAR studies.
Pyridylmethyl Coordination
  • Metal Binding : The pyridin-2-ylmethyl group facilitates coordination with transition metals (e.g., Zn^2+^, Fe^3+^), critical for inhibiting metalloproteases. Molecular docking of analogous compounds into SARS-CoV-2 main protease (PDB: 6LU7) revealed binding energies of −8.2 kcal/mol, driven by pyridine-nitrogen interactions.
  • Conformational Rigidity : The methylene bridge between pyridine and benzamide restricts rotational freedom, optimizing binding pocket occupancy. This design mimics successful analogs like 15c , which showed 50% viral reduction against HSV-1 via rigidified Hsp90α binding.
Synergistic Effects
  • The combination of methoxy and pyridylmethyl groups creates a bifunctional scaffold: the benzothiazole engages in π-π stacking with aromatic residues (e.g., Phe140 in CoV-3CL protease), while the pyridine nitrogen forms hydrogen bonds with catalytic dyads (e.g., His41-Cys145).

Table 1 : Comparative Bioactivity of Benzothiazole-Pyridine Hybrids

Compound Target IC~50~/EC~50~ Key Structural Features
8h H5N1 Neuraminidase 0.25 μmol/μL CF~3~ at phenyl, pyridine core
15c Hsp90α 10.24 μg/mL Sulfonamide, pyridylmethyl
20c Colo205 (p53 pathway) 5.04 μM Isoxazole, 6-methoxybenzothiazole
Current Compound Theoretical targets* Pending Dual methoxy, pyridylmethyl

*Predicted via analogy to .

Properties

IUPAC Name

4-methoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3S/c1-27-17-8-6-15(7-9-17)21(26)25(14-16-5-3-4-12-23-16)22-24-19-11-10-18(28-2)13-20(19)29-22/h3-13H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YACKAAJGLWSTCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=N2)C3=NC4=C(S3)C=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzo[d]thiazole core: This can be achieved by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the methoxy groups: Methoxylation can be performed using methanol and a strong acid or base as a catalyst.

    Attachment of the pyridin-2-ylmethyl group: This step involves the reaction of the benzo[d]thiazole derivative with a pyridin-2-ylmethyl halide in the presence of a base.

    Formation of the benzamide: The final step involves the reaction of the intermediate with 4-methoxybenzoic acid or its derivatives under coupling conditions, often using reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts such as palladium or copper.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

    Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

    Receptor modulation: Interacting with receptors to modulate their signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogs with Benzo[d]thiazole Cores

The benzo[d]thiazole scaffold is a privileged structure in drug discovery. Below is a comparative analysis of key analogs:

Table 1: Benzo[d]thiazole-Based Analogs
Compound Name Key Substituents Biological Activity Key Data Reference
4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide (CAS 91506-71-7) 4-methoxybenzamide, 6-methoxybenzo[d]thiazole Not explicitly reported (likely scaffold for kinase inhibition) CAS: 91506-71-7; Molecular Weight: 314.36
N-(6-Methoxybenzo[d]thiazol-2-yl)-4-nitrobenzenesulfonamide (19) 4-nitrobenzenesulfonamide Intermediate for antimicrobial agents Yield: 70%; m.p.: 154–155°C
TOZ5: 4-Fluoro-N-(4-methoxy-7-morpholinobenzo[d]thiazol-2-yl)benzamide 4-fluoro, 7-morpholino Radiolabeled PET imaging agent Yield: 45%; Confirmed by NMR
Compound 1 (Stearoyl-CoA Desaturase-1 Inhibitor) 3-(2-hydroxyethoxy)-4-methoxy, 3-trifluoromethylbenzyl Potent enzyme inhibition (IC₅₀ < 50 nM) Bioorg. Med. Chem. Lett. (2009)

Key Observations:

  • Methoxy substitutions at positions 4 and 6 on the benzo[d]thiazole ring (as in the target compound) are less common than morpholino or nitro groups in reported analogs .
  • The pyridin-2-ylmethyl group in the target compound introduces steric and electronic effects distinct from pyridin-3-ylmethyl analogs (e.g., ), which may alter binding affinity .

Thiazole-Benzamide Hybrids

Thiazole-benzamide hybrids are widely explored for their bioactivity. Below is a comparison with select examples:

Table 2: Thiazole-Benzamide Derivatives
Compound Name Substituents Activity Key Findings Reference
N-(5-((4-Methylpiperazin-1-yl)methyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4g) 4-pyridinyl, 4-methylpiperazine Anticancer (hypothetical) 1H NMR (DMSO-d6): δ 8.60–7.20 ppm
N-(Thiazol-2-yl)-benzamide analogs 5-methoxy, 4-tert-butyl ZAC antagonist Substituent position critically affects potency
4-Methyl-2-(4-pyridinyl)thiazole-5-carboxamide 4-pyridinyl, methyl Kinase inhibition Synthesized via coupling with ethyl 2-bromoacetoacetate

Key Observations:

  • Piperazine or morpholino substituents (e.g., TOZ5 in Table 1) improve metabolic stability, whereas methoxy groups may reduce enzymatic degradation .

Biological Activity

4-Methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that integrates a methoxy group, a benzo[d]thiazole moiety, and a pyridinyl group, which may influence its reactivity and biological interactions. This article aims to explore the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H22N3O3SC_{22}H_{22}N_{3}O_{3}S, with a molecular weight of 405.5 g/mol. The compound's structure can be represented as follows:

ComponentStructure
Benzamide CoreBenzamide Structure
Methoxy Group-OCH₃
Benzo[d]thiazoleBenzo[d]thiazole Structure
Pyridinyl GroupPyridine Structure

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, studies on related thiazole derivatives have shown their ability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells. The mechanism involves binding to the colchicine site on tubulin, which disrupts microtubule dynamics essential for mitosis .

Case Study:
A study involving SMART compounds demonstrated that derivatives similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Antimicrobial Activity

The compound's structural elements suggest potential antimicrobial properties. Methoxy-substituted benzo[d]thiazoles have been shown to possess antibacterial activity against Gram-positive strains such as Staphylococcus aureus and Enterococcus faecalis, with minimum inhibitory concentrations (MIC) reported as low as 8 µM for certain derivatives .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMIC (µM)
This compoundE. faecalis8
SMART-HS. aureus16
SMART-FE. coli32

The biological activity of this compound is likely mediated through multiple pathways:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer progression or microbial growth, inhibiting their activity.
  • Signal Transduction Modulation : By influencing various signaling pathways, the compound could alter cellular responses critical for survival and proliferation.
  • Apoptosis Induction : Similar compounds have been shown to induce apoptotic pathways in cancer cells, leading to programmed cell death.

Q & A

What synthetic methodologies are effective for preparing 4-methoxy-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide?

Answer:
The synthesis of this compound involves multi-step coupling reactions. A common approach includes:

  • Step 1: Condensation of 2-aminobenzothiazole derivatives with activated carboxylic acids (e.g., N-phenyl anthranilic acid) to form the benzamide core .
  • Step 2: Functionalization via alkylation or reductive amination. For example, reacting intermediates with chloroethylpiperidine or morpholine derivatives under mild acidic conditions .
  • Catalysts: CBr₄ has been used as a robust catalyst for one-pot synthesis of benzimidazole-linked benzamides, improving yield and reducing purification steps .
  • Solvent Systems: Acetic acid and pyridine are frequently employed for their ability to stabilize intermediates and enhance reaction efficiency .

Key Optimization Strategies:

  • Use of sodium cyanoborohydride for reductive amination (e.g., in pyridinylmethyl group incorporation) to achieve >90% yields .
  • Purification via recrystallization in chloroform/hexane mixtures to isolate high-purity solids .

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